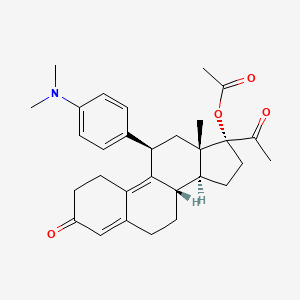
Ulipristal acetate
Overview
Description
Ulipristal acetate is a synthetic, selective progesterone receptor modulator used primarily for emergency contraception and the treatment of uterine fibroids . It is a derivative of 19-norprogesterone and exhibits both antagonistic and partial agonist activity at the progesterone receptor . This compound is marketed under various brand names, including Ella, EllaOne, and Esmya .
Mechanism of Action
Target of Action
Ulipristal acetate is a selective progesterone receptor modulator . It has both antagonistic and partial agonist activity at the progesterone receptor . It also binds to the glucocorticoid receptor . The primary role of these targets is to regulate various functions in the body, including the menstrual cycle and pregnancy.
Mode of Action
This compound works by binding to the body’s progesterone receptors to produce an anti-progesterone effect . This interaction with its targets results in the suppression or delay of ovulation from the ovary . It also decreases the endometrial thickness .
Biochemical Pathways
The exact biochemical pathways affected by this compound are still under debate. There is evidence that it functions by inhibiting ovulation . Some studies suggest that this compound may inhibit ciliary beat through an agonistic effect on progesterone receptors, while others suggest it antagonizes the progesterone-induced ciliary beat decrease .
Pharmacokinetics
This compound has good oral bioavailability and a half-life that allows one single oral administration per day for the management of fibroids . . This impacts its bioavailability and how it is metabolized in the body.
Result of Action
The primary result of this compound’s action is the inhibition or delay of ovulation . This makes it effective as an emergency contraceptive . Some studies also suggest that this compound may have an effect on the endometrium that prevents embryo implantation , although this is still a matter of debate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of coactivators or coinhibitors of gene expression, and the serum levels of progesterone may exert actions of an agonist or antagonist of progesterone . More research is needed to fully understand how these and other environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Ulipristal acetate interacts with the progesterone receptor, exhibiting both antagonistic and partial agonist activity . It also binds to the glucocorticoid receptor . The nature of these interactions involves preventing the effects of progesterone, thereby preventing ovulation but not affecting fertilization or implantation .
Cellular Effects
This compound has various effects on cells. It inhibits or delays follicular rupture, which is a crucial part of ovulation . It also potentially elicits activity on the endometrium that prevents embryo implantation . Most studies conclude that low dose this compound used for emergency contraception has no significant effect on the decrease of endometrial thickness and on embryo’s attachment .
Molecular Mechanism
The exact mechanism of action for this compound is still debated. Evidence suggests that it functions by inhibiting ovulation . It binds to human progesterone receptors and prevents natural, endogenous progesterone from occupying such receptors . This inhibition of progesterone activity prevents ovulation but does not affect fertilization or implantation .
Metabolic Pathways
This compound is extensively metabolized. The major metabolic pathway is oxidative demethylation, most likely via cytochrome P450 isoenzyme3A4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ulipristal acetate involves multiple steps, starting from 3-methoxyl-19-norpregna-1,3,5(10),17(20)-tetraene . The process includes addition reactions, oxidation, reduction, hydrolysis, and addition-elimination actions . Key intermediates are formed through reactions with methyl lithium or methyl Grignard reagent . The final product is obtained through ethylene glycol condensation, m-chloroperoxy benzoic acid epoxidation, Grignard addition, acid hydrolysis, and acetylation .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. The process involves controlling reaction conditions such as temperature, acidity, and reaction time to maximize the production of desired intermediates and minimize side reactions . The use of protective groups and specific solvents like methylene dichloride and ethanol is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Ulipristal acetate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Utilizes reagents like hydrogen peroxide and metachloroperbenzoic acid.
Reduction: Involves reagents such as sodium borohydride.
Substitution: Often employs methyl lithium or methyl Grignard reagent.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield this compound .
Scientific Research Applications
Ulipristal acetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Mifepristone: Another progesterone receptor antagonist with higher glucocorticoid activity.
Levonorgestrel: A progestin used for emergency contraception but with a different mechanism of action.
Uniqueness: Ulipristal acetate is unique due to its dual activity as both an antagonist and partial agonist at the progesterone receptor . This dual activity allows it to be effective in both emergency contraception and the treatment of uterine fibroids .
Properties
IUPAC Name |
[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLLAFOLCSJHRE-ZHAKMVSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30155294 | |
| Record name | Ulipristal acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30155294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126784-99-4 | |
| Record name | Ulipristal acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126784-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ulipristal acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126784994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ulipristal acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30155294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8S, 11S, 13S, 14R, 17R)-17-acetoxy-11-[4-(dimethylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ULIPRISTAL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF7V70N02B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



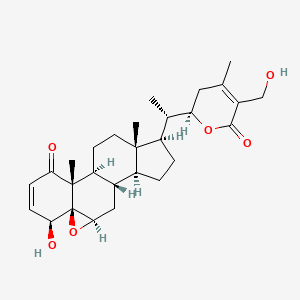
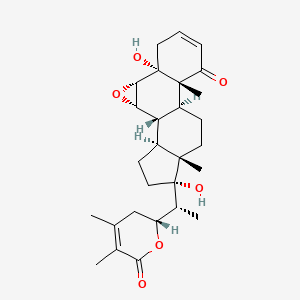


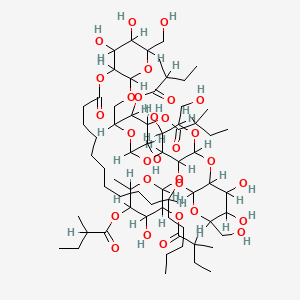
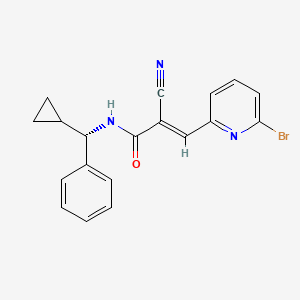



![(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid](/img/structure/B1683328.png)
![12-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-12-azapentacyclo[7.5.0.02,7.03,5.04,8]tetradecane-11,13-dione](/img/structure/B1683330.png)


